3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
説明
特性
IUPAC Name |
(E)-3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-3-13-19(16,17)11-8-9(5-7-12(14)15)4-6-10(11)18-2/h4-8,13H,3H2,1-2H3,(H,14,15)/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJVOVHMKUJLRY-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and ethylamine.
Formation of Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with ethylamine to form an intermediate compound, 3-(ethylsulfamoyl)-4-methoxybenzaldehyde.
Condensation Reaction: The intermediate undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the desired product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfamoyl or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Compounds with new functional groups replacing the original ethylsulfamoyl or methoxy groups.
科学的研究の応用
3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism by which 3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. The anti-inflammatory effects could be due to the modulation of inflammatory pathways and reduction of pro-inflammatory cytokines.
類似化合物との比較
Similar Compounds
- 3-[3-(Methylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
- 3-[3-(Ethylsulfamoyl)-4-hydroxyphenyl]prop-2-enoic acid
- 3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]but-2-enoic acid
Uniqueness
3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ethylsulfamoyl group, in particular, contributes to its distinct properties compared to similar compounds with different substituents.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
生物活性
3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid, also known by its CAS number 926214-01-9, is a synthetic compound belonging to the sulfonamide class. This compound is characterized by its unique structural features, including an ethylsulfamoyl group and methoxy substitutions on the phenyl ring, which may contribute to its biological activities.
| Property | Value |
|---|---|
| IUPAC Name | (2E)-3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid |
| Molecular Formula | C12H15NO5S |
| Molecular Weight | 285.32 g/mol |
| CAS Number | 926214-01-9 |
| Purity | Min. 95% |
The biological activity of this compound primarily stems from its ability to inhibit certain enzymes by mimicking natural substrates. This inhibition can disrupt various biochemical pathways, making it a potential candidate for therapeutic applications.
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, which may be attributed to the modulation of cytokine production and inhibition of pro-inflammatory pathways.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that related sulfonamide compounds exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The structural modifications in this compound may enhance this activity.
- Anti-cancer Potential : Research has indicated that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways. Investigations into this compound's effects on specific cancer cell lines are warranted to elucidate its potential as an anticancer agent.
- Anti-diabetic Effects : Preliminary studies suggest that sulfonamide derivatives may improve insulin sensitivity and glucose metabolism, indicating a possible role in diabetes management.
Comparative Analysis with Similar Compounds
A comparison with other sulfonamide derivatives highlights the unique properties of this compound:
| Compound | Biological Activity | Notes |
|---|---|---|
| Sulfanilamide | Antibacterial | First discovered sulfonamide |
| Sulfamethoxazole | Antimicrobial | Commonly used antibiotic |
| Sulfadiazine | Antibacterial | Used for treating bacterial infections |
Q & A
Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?
Answer:
To ensure structural fidelity and purity, employ a combination of chromatographic and spectroscopic methods:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., at 254 nm) to assess purity. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities .
- Nuclear Magnetic Resonance (NMR): Perform - and -NMR to confirm the ethylsulfamoyl and methoxyphenyl moieties. Compare chemical shifts with structurally related compounds, such as 3,4-dimethoxycinnamic acid ( 7.5–6.8 ppm for aromatic protons) .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion ([M-H]) and fragmentation patterns.
Basic: What pharmacological applications are suggested for this compound based on structural analogs?
Answer:
Structural analogs, such as 3-hydroxy-4-methoxyphenylprop-2-enoic acid, are used in pharmacological research for:
- Enzyme Inhibition: The sulfamoyl group may target enzymes like carbonic anhydrase or tyrosine kinases. For example, ethylsulfamoyl-containing analogs have shown activity in receptor-binding assays .
- Anti-inflammatory Studies: Methoxyphenylpropenoic acid derivatives inhibit COX-2 and NF-κB pathways. Design assays using lipopolysaccharide (LPS)-induced macrophage models to evaluate cytokine suppression .
Advanced: How can solubility challenges in bioactivity assays be addressed?
Answer:
The compound’s poor aqueous solubility can be mitigated via:
- Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity. Validate with negative controls to exclude solvent interference .
- Prodrug Derivatization: Synthesize ester derivatives (e.g., ethyl ester) to improve lipophilicity. For example, ethyl p-methoxycinnamate derivatives show enhanced cellular uptake in pharmacokinetic studies .
Advanced: What strategies resolve contradictory data in enzyme inhibition studies?
Answer:
Contradictions in IC values or mechanism of action require:
- Orthogonal Assays: Combine fluorometric (e.g., APF/HPF probes for hydroxyl radical detection) and calorimetric (ITC) methods to cross-validate enzyme binding .
- Structural Analog Screening: Test derivatives (e.g., sulfonyl or sulfinyl variants) to isolate pharmacophore contributions. For instance, ethylsulfinyl analogs in crystallography studies clarify steric vs. electronic effects .
Basic: What synthetic routes are reported for similar prop-2-enoic acid derivatives?
Answer:
Common methods include:
- Knoevenagel Condensation: React 3-(ethylsulfamoyl)-4-methoxybenzaldehyde with malonic acid in pyridine/piperidine. Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Protection/Deprotection Strategies: Use tert-butyloxycarbonyl (Boc) groups to safeguard sulfamoyl amines during synthesis. Purify intermediates via flash chromatography .
Advanced: How can regioselectivity be optimized in sulfamoyl group functionalization?
Answer:
To control sulfamoyl reactivity:
- Directed ortho-Metalation: Use lithium diisopropylamide (LDA) to direct substituents to specific positions on the methoxyphenyl ring. Validate regiochemistry via NOESY NMR .
- Computational Modeling: Employ density functional theory (DFT) to predict electrophilic aromatic substitution sites. Compare with crystallographic data from analogs like 3-ethylsulfinyl-2-(4-iodophenyl)propanoic acid .
Basic: How should stability studies be designed for this compound?
Answer:
Assess stability under:
- Thermal Stress: Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., new peaks at min indicate hydrolysis) .
- Photolytic Conditions: Expose to UV light (320–400 nm) and quantify isomerization (e.g., trans-to-cis conversion) using UV-Vis spectroscopy ( nm) .
Advanced: What computational tools aid in predicting bioactivity?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). Compare docking scores with experimental IC values from PubChem-deposited analogs .
- QSAR Modeling: Train models on sulfonamide-containing compounds to correlate substituent electronegativity with inhibitory potency. Validate with leave-one-out cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
